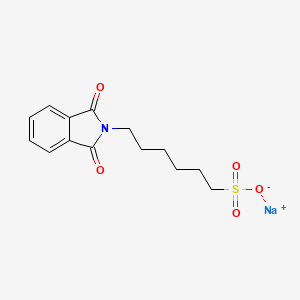

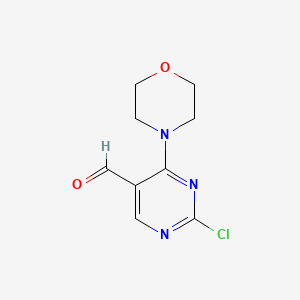

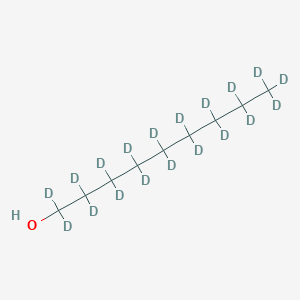

![molecular formula C12H13Cl2NO B1473568 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride CAS No. 1388761-76-9](/img/structure/B1473568.png)

2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride

Descripción general

Descripción

2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride , also known by its chemical formula C12H13Cl2NO , is a compound with intriguing properties. Its molecular weight is approximately 258.14 g/mol . This compound features a naphthalene ring with a chlorine atom attached to it, along with an amino group and an ethoxy group.

Synthesis Analysis

The synthesis of this compound involves several steps. One common route is the reaction between 1-chloronaphthalene and ethanolamine . The chlorine atom from 1-chloronaphthalene is replaced by the amino group from ethanolamine, resulting in the formation of 2-[(1-chloronaphthalen-2-yl)oxy]ethanaminium chloride .

Molecular Structure Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound has been utilized in various synthetic pathways, notably in the creation of derivatives with potential antimicrobial activities. For example, it's used in the synthesis of compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone and its subsequent derivatives through condensation processes, demonstrating the significance of chlorinated naphthalene derivatives in organic synthesis (Sherekar et al., 2022). Moreover, the molecular structure of related chloronaphthalene compounds, such as 2-(4-chlorobenzamido)ethanaminium chloride, has been analyzed to understand their conformation and hydrogen-bonding properties, shedding light on the structural characteristics of similar chlorinated compounds (Hempel et al., 2005).

Industrial and Environmental Relevance

Derivatives of chloronaphthalenes have been studied for their application in industrial processes and environmental protection. For instance, they've been used in the corrosion protection of metals. Compounds like N,N,N-tris(hydroxymethyl)-2-oxo-2-(2-(2-(dodecanoyloxy)ethoxy)ethoxy)ethanaminium chloride show promising results as corrosion inhibitors, pointing towards their potential industrial applications in protecting metal surfaces in acidic environments (Aiad et al., 2016). Additionally, the environmental impact of chloronaphthalenes has been investigated, particularly their role in the degradation of pollutants. Studies on the decomposition of chloronaphthalene derivatives like 2-Chloronaphthalene reveal insights into their behavior in aqueous systems and their potential use in advanced oxidation processes for environmental cleanup (Qi et al., 2019).

Drug Design and Discovery

The structure and properties of chloronaphthalene derivatives have implications in drug design and discovery. While specific applications of 2-[(1-Chloronaphthalen-2-yl)oxy]ethanaminium chloride in this area might not be directly cited, the synthesis and evaluation of similar chlorinated compounds for their potential analgesic and antipyretic properties indicate the broader relevance of such compounds in medicinal chemistry (Reddy et al., 2014).

Sensor Development

Research on chloride selective potentiometric sensors involves the use of chloronaphthalene derivatives. Such sensors, which utilize anion receptors like chloronapthalene in a poly(vinyl chloride) matrix, highlight the application of chlorinated naphthalene compounds in developing sensitive and selective detection systems for ions like chloride (Gupta et al., 2009).

Propiedades

IUPAC Name |

2-(1-chloronaphthalen-2-yl)oxyethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO.ClH/c13-12-10-4-2-1-3-9(10)5-6-11(12)15-8-7-14;/h1-6H,7-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQLJLVUIVUXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)OCC[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

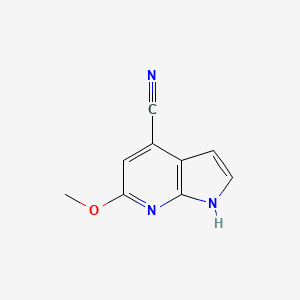

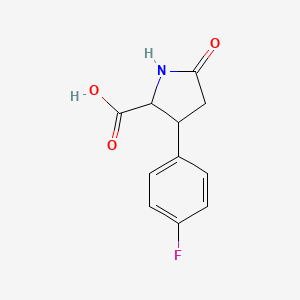

![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

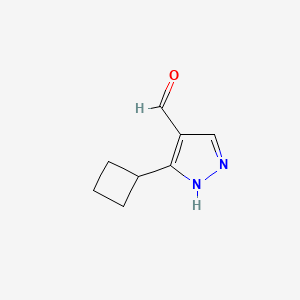

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)

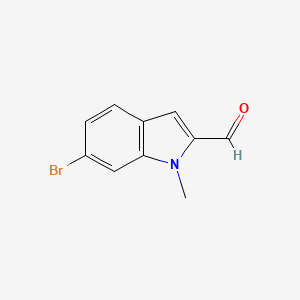

![5-Propyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473500.png)